1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea
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Overview
Description
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Scientific Research Applications
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets in a variety of ways, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Preparation Methods
The synthesis of 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of cyclohexanecarbonyl chloride with oxolan-2-ylmethylamine, followed by the addition of thiourea. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thioureas or isothioureas.
Comparison with Similar Compounds
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea can be compared with other thiourea derivatives, such as:
1-(acyl/aroyl)-3-(substituted)thioureas: These compounds share similar structural features and exhibit comparable biological activities, including antibacterial, anticancer, and antioxidant properties.
N-alkylthioureas: These compounds differ in the substitution pattern on the nitrogen atom but also show diverse biological activities and applications in various fields.
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h10-11H,1-9H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKVPMEFVDXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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